molecular formula C11H19N3 B8704122 4-N-[1-(dimethylamino)propan-2-yl]benzene-1,4-diamine

4-N-[1-(dimethylamino)propan-2-yl]benzene-1,4-diamine

Cat. No.: B8704122
M. Wt: 193.29 g/mol
InChI Key: PITJZCFQWFIZDJ-UHFFFAOYSA-N
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Description

4-N-[1-(dimethylamino)propan-2-yl]benzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with two amino groups and a dimethylamino group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-[1-(dimethylamino)propan-2-yl]benzene-1,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene-1,4-diamine and 1-(dimethylamino)propan-2-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.

    Reaction Mechanism: The reaction mechanism involves the nucleophilic substitution of the amino group on the benzene ring with the dimethylamino group attached to the propyl chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-N-[1-(dimethylamino)propan-2-yl]benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The amino groups on the benzene ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted aromatic compounds.

Scientific Research Applications

4-N-[1-(dimethylamino)propan-2-yl]benzene-1,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-N-[1-(dimethylamino)propan-2-yl]benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with specific proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    N-isopropyl-N’-phenyl-1,4-phenylenediamine: This compound has a similar structure but with an isopropyl group instead of a dimethylamino group.

    N,N-bis(4-aminophenyl)benzene-1,4-diamine: This compound has two amino groups attached to the benzene ring, similar to 4-N-[1-(dimethylamino)propan-2-yl]benzene-1,4-diamine.

Uniqueness

This compound is unique due to the presence of the dimethylamino group attached to the propyl chain, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and influences its reactivity and applications.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

4-N-[1-(dimethylamino)propan-2-yl]benzene-1,4-diamine

InChI

InChI=1S/C11H19N3/c1-9(8-14(2)3)13-11-6-4-10(12)5-7-11/h4-7,9,13H,8,12H2,1-3H3

InChI Key

PITJZCFQWFIZDJ-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)NC1=CC=C(C=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N1,N1-Dimethyl-N2-(4-nitro-phenyl)-propane-1,2-diamine (446 mg, 2 mmol) in absolute ethanol (20 mL) was added hydrazine monohydrate (0.78 mL, 8 equiv.) followed by the addition of a small portion of Raney nickel. The reaction mixture was heated to 50° C. with stirring for 2 h at which point all gas evolution had ceased. The reaction mixture was filtered through celite to remove the Raney nickel. The filtrate was concentrated under reduced pressure to give the N-(2-Dimethylamino-1-methyl-ethyl)-benzene-1,4-diamine as a brown oil. This material was carried on in subsequent steps without purification.
Quantity
446 mg
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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